molecular formula C8H12ClNO3 B1203274 Oxidopamine hydrochloride CAS No. 28094-15-7

Oxidopamine hydrochloride

Cat. No. B1203274
CAS RN: 28094-15-7
M. Wt: 205.64 g/mol
InChI Key: QLMRJHFAGVFUAC-UHFFFAOYSA-N
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Description

Oxidopamine, also known as 6-hydroxydopamine or 6-OHDA, is a neurotoxic compound primarily used to create animal models of neurodegenerative diseases like Parkinson's disease, attention-deficit hyperactivity disorder, and Lesch-Nyhan syndrome. It is known for its role in generating reactive oxygen species (ROS) in dopaminergic neurons, leading to oxidative stress and cellular damage (Pantić et al., 2021).

Synthesis Analysis

The synthesis of Oxidopamine hydrochloride is not directly detailed in the available research. However, it is closely related to dopamine, which is typically synthesized under aerobic conditions in aqueous solutions, hinting at similar possible synthesis pathways for Oxidopamine (Dreyer et al., 2012).

Molecular Structure Analysis

Oxidopamine's molecular structure is characterized by its ability to form reactive oxygen species and undergo oxidation to p-quinone and indoline derivatives. This reactivity plays a significant role in its neurotoxic effects (Adams et al., 1972).

Chemical Reactions and Properties

Oxidopamine undergoes rapid oxidation, forming various reactive intermediates. This oxidation process is essential in understanding its mechanism of inducing cellular damage. The compound's reactivity with proteins, leading to covalent binding, is also notable (Saner & Thoenen, 1971).

Scientific Research Applications

Neuroscience Research

Oxidopamine hydrochloride, also known as 6-hydroxydopamine (6-OHDA), is a neurotoxic synthetic organic compound . It’s used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain .

Application

The main use for oxidopamine in scientific research is to induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta . This is done in order to develop and test new medicines and treatments for Parkinson’s disease .

Results or Outcomes

The results of these experiments contribute to the development and testing of new medicines and treatments for Parkinson’s disease .

Cellular Physiology, Pathology, and Toxicology

Fractal analysis (FA) is a contemporary computational technique that can assist in identifying and assessing nuanced structural alterations in cells and tissues after exposure to certain toxic chemical agents .

Application

In this study, a random forest machine learning model that employs fractal indicators as input data was developed to identify yeast cells treated with oxidopamine . This powerful toxin is commonly applied in neuroscience research .

Method of Application

The method involves using fractal analysis and random forest machine learning models. The fractal indicators of cell nuclei are used as input data for the model .

Results or Outcomes

The model achieves notable classification accuracy and discriminatory power, with an area under the receiver operating characteristics curve of more than 0.8 . It surpasses alternative decision tree models, such as the gradient-boosting classifier, in differentiating treated cells from their intact counterparts .

Oxidopamine hydrochloride, also known as 6-hydroxydopamine (6-OHDA), is a neurotoxic synthetic organic compound used primarily in neuroscience research to selectively destroy dopaminergic and noradrenergic neurons in the brain . It’s also used in cellular physiology, pathology, and toxicology research, where it’s applied to yeast cells and identified using a random forest machine learning model .

properties

IUPAC Name

5-(2-aminoethyl)benzene-1,2,4-triol;hydrochloride
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InChI

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H
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InChI Key

QLMRJHFAGVFUAC-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CCN.Cl
Source PubChem
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Molecular Formula

C8H11NO3.ClH, C8H12ClNO3
Record name 6-HYDROXYDOPAMINE HYDROCHLORIDE
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Related CAS

1199-18-4 (Parent)
Record name Oxidopamine hydrochloride
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DSSTOX Substance ID

DTXSID0045838
Record name Oxidopamine hydrochloride
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Molecular Weight

205.64 g/mol
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Physical Description

6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992), Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS]
Record name 6-HYDROXYDOPAMINE HYDROCHLORIDE
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Record name 6-Hydroxydopamine hydrochloride
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Product Name

Oxidopamine hydrochloride

CAS RN

28094-15-7
Record name 6-HYDROXYDOPAMINE HYDROCHLORIDE
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Record name 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrochloride
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Record name OXIDOPAMINE HYDROCHLORIDE
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Melting Point

450 to 451 °F (Decomposes) (NTP, 1992)
Record name 6-HYDROXYDOPAMINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

6-OHDA was dissolved at 2 mg/mL in a physiolosical saline solution containing 0.2% L-ascorbic acid. Desipramine was dissolved at 10 mg/mL in a physiolosical saline solution in a hot-water bath. Apomorphine was dissolved at 0.1 mg/mL in a physiolosical saline solution. Ropinirole was dissolved in distilled water. Test compounds were dissolved in a solution containing 2% DMA, 100 or 200 mol % hydrochloric acid, and 98% of a 0.5% methyl cellulose solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Oxidopamine hydrochloride
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Oxidopamine hydrochloride
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Oxidopamine hydrochloride
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Oxidopamine hydrochloride
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Oxidopamine hydrochloride

Citations

For This Compound
12
Citations
C Madsen, I Hooper, L Lundberg, N Shafagati… - Antiviral research, 2014 - Elsevier
… The inhibitors included: aurintricarboxylic acid (ATA), thought to block the miRNA binding site of Ago2, oxidopamine hydrochloride (OXD) and suramin (SUR), shown to inhibit loading of …
Number of citations: 30 www.sciencedirect.com
TJ Shafer, JP Brown, B Lynch… - Toxicological …, 2019 - academic.oup.com
Thousands of chemicals to which humans are potentially exposed have not been evaluated for potential developmental neurotoxicity (DNT), driving efforts to develop a battery of in vitro …
Number of citations: 34 academic.oup.com
GS Tan, CH Chiu, BG Garchow, D Metzler… - ACS chemical …, 2012 - ACS Publications
… compounds with the lowest IC 50 values, PubChem SID 29221432 (compound 1, aurintricarboxylic acid (ATA), Figure 2A), SID 29223713 (compound 2, oxidopamine hydrochloride (…
Number of citations: 102 pubs.acs.org
DC Danielson, R Filip, MH Powdrill, S O'Hara… - Biochemical and …, 2015 - Elsevier
… Auritricarboxylic acid (ATA), suramin sodium salt and oxidopamine hydrochloride were purchased (Sigma). ATA and oxidopamine stock solutions were prepared in methanol (0.3M), …
Number of citations: 6 www.sciencedirect.com
HL Lightfoot, EA Miska… - Organic & biomolecular …, 2016 - pubs.rsc.org
… Interestingly, oxidopamine hydrochloride, an untested analogue of 6-hydroxy-DL-DOPA, has been previously identified as a potent small molecule inhibitor of the loading of miRNAs …
Number of citations: 43 pubs.rsc.org
F Dana - 2017 - ruor.uottawa.ca
… Auritricarboxylic acid (ATA), suramin sodium salt and oxidopamine hydrochloride were purchased (Sigma). ATA and oxidopamine stock solutions were prepared in methanol (0.3M), …
Number of citations: 3 ruor.uottawa.ca
M Abrar Alam, Y Suman Reddy… - Medicinal …, 2015 - ingentaconnect.com
Aberrant regulation of epigenetic pathways causes many diseases including aging, cancer, diabetes, viral pathogenesis, drug addiction etc. and it has been estimated that epigenetic …
Number of citations: 2 www.ingentaconnect.com
K Kehn-Hall, SB Bradfute - Expert Review of Anti-infective Therapy, 2022 - Taylor & Francis
… In addition, multiple inhibitors of the miRNA machinery, including aurintricarboxylic acid (ATA), oxidopamine hydrochloride (OXD) and suramin (SUR), acriflavine, and poly L lysine, …
Number of citations: 7 www.tandfonline.com
ST Ayinde - 2022 - jscholarship.library.jhu.edu
This thesis covers the discovery and characterization of rapaglutin A and phenformin hydrochloride combination treatment in triple-negative breast cancer cells (TNBC). TNBC is a …
Number of citations: 2 jscholarship.library.jhu.edu
EA Huebner - 2011 - search.proquest.com
Axon regeneration within the mature mammalian central nervous system (CNS) is extremely limited after injury. As a result, functional deficits commonly persist following spinal cord …
Number of citations: 0 search.proquest.com

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